5-苯并恶唑甲醛,2,3-二氢-2-氧代-

描述

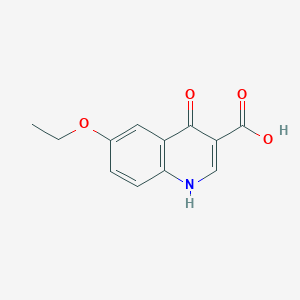

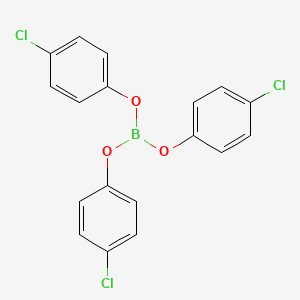

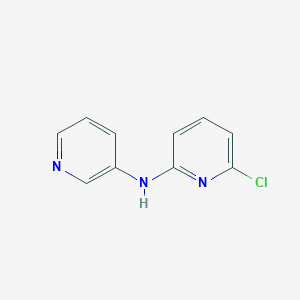

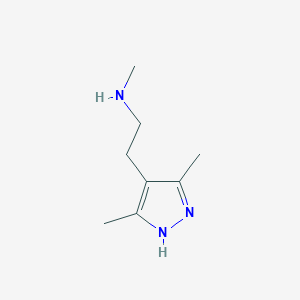

5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo-, also referred to as BCDO, is an organic compound with a molecular formula of C9H7NO31. It is a type of chemical entity2.

Synthesis Analysis

Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities3. The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, and mass3.

Molecular Structure Analysis

The molecular formula of 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- is C8H5NO31. The molecular weight is 163.13 g/mol1.

Chemical Reactions Analysis

The specific chemical reactions involving 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- are not readily available from the search results.科学研究应用

苯并恶唑衍生物的微波辅助合成

微波辅助合成作为一种高效快速制备苯并恶唑衍生物的重要技术而备受关注,展示了其在现代化学中合成多种化合物的重要性。与传统加热技术相比,这种方法对于苯并恶唑的合成尤为有利,提供了一种更快更有效的方法。综述强调了苯并恶唑衍生物表现出的广泛药理特性,突出了它们在药物化学以及染料、聚合物工业、农用化学品和光学增白剂等其他应用中的重要性 (Özil & Menteşe, 2020).

有机污染物降解中的应用

利用氧化还原介体的酶促方法已在有机污染物的降解中显示出希望。该方法提高了酶促降解的效率,使其成为处理来自各个行业的废水的有效工具。综述强调了漆酶和过氧化物酶等酶在氧化还原介体存在下分解顽固性化合物中的有效性,从而为废水处理提供了可持续的解决方案 (Husain & Husain, 2007).

苯并恶唑在药物发现中的应用

关于苯并恶唑在药物发现中的最新发展的综述概述了近年来获得专利的苯并恶唑衍生物的生物活性。这些化合物已显示出对各种蛋白质靶点和疾病的显着潜力,其中一些已进入临床试验。综述讨论了苯并恶唑衍生物的药理和医学方面,突出了它们作为药效团和药物化合物中亚结构的多功能性 (Wong & Yeong, 2021).

2-巯基苯并恶唑的合成效用

关于 2-芳基硫代-苯并恶唑合成的综述强调了这些化合物的多种生物和药理特性。它回顾了它们的合成策略,重点是 C-S 交叉偶联方法,该方法提供了易于获得的起始材料、令人满意的产率和广泛的底物范围等优点。这种合成方法被认为是一种构建各种 2-芳基硫代-苯并恶唑的有用且有吸引力的方法,突出了这些化合物因其生物学意义而受到越来越多的关注 (Vessally 等,2018).

安全和危害

The safety data sheet for a similar compound, 2,3-dihydro-2-oxo-5-Benzoxazolecarboxaldehyde, indicates that it is used for laboratory chemicals and the manufacture of chemical compounds4. However, the specific safety and hazard information for 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- is not readily available from the search results.

未来方向

Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials3. They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities3. This suggests that there could be potential for further research and development in this area.

属性

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-4H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJHZVCEOBDHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203405 | |

| Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

CAS RN |

54903-15-0 | |

| Record name | 2-Oxo-2,3-dihydrobenzoxazole-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)